Cas no 1804738-44-0 (6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride
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- インチ: 1S/C6HClF3IN2O5S/c7-19(16,17)5-4(18-6(8,9)10)2(13(14)15)1-3(11)12-5/h1H
- InChIKey: WCCYSYGMGGHFQJ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(=N1)S(=O)(=O)Cl)OC(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 449
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 111
6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029090369-1g |
6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
1804738-44-0 | 97% | 1g |
$1,490.00 | 2022-04-01 |
6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride 関連文献
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6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chlorideに関する追加情報
Professional Introduction to 6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl Chloride (CAS No. 1804738-44-0)
6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties and potential applications. This compound, identified by its CAS number CAS No. 1804738-44-0, is a halogenated pyridine derivative featuring both nitro and trifluoromethoxy substituents, which contribute to its reactivity and utility in synthetic chemistry.
The structure of 6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of an iodo group at the 6-position allows for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in constructing complex organic frameworks. Additionally, the nitro and trifluoromethoxy groups introduce electron-withdrawing and electron-donating effects, respectively, influencing the electronic properties of the molecule and its reactivity in subsequent synthetic steps.
In recent years, there has been a growing interest in halogenated pyridines as key building blocks in drug discovery. The unique electronic and steric properties of these compounds make them suitable for designing molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated that pyridine derivatives can serve as scaffolds for developing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The< strong>6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride is particularly noteworthy due to its ability to undergo multiple transformations, enabling the synthesis of a diverse array of pharmacophores.
One of the most compelling applications of 6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride is in the development of novel agrochemicals. The nitro group can be reduced to an amine, which can then be further modified to produce herbicides and fungicides with improved efficacy and environmental safety. Furthermore, the trifluoromethoxy group enhances the lipophilicity of the molecule, making it more suitable for systemic absorption in plants. This has led to several research initiatives aimed at leveraging this compound to create next-generation crop protection agents.
The< strong>CAS No. 1804738-44-0 associated with this compound ensures its identity and purity, making it a reliable choice for researchers engaged in high-throughput screening and lead optimization. The compound's stability under various storage conditions also adds to its practicality in laboratory settings. Researchers often rely on such well-characterized intermediates to streamline their synthetic routes and minimize downtime due to material degradation.
Advances in computational chemistry have further enhanced the utility of 6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride. Molecular modeling studies have shown that this compound can adopt multiple conformations depending on the surrounding environment, providing insights into its behavior in different chemical reactions. These insights are invaluable for predicting reaction outcomes and optimizing reaction conditions, thereby accelerating the drug discovery process.
In conclusion, 6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride represents a significant advancement in synthetic chemistry, offering a rich platform for developing innovative pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for researchers striving to push the boundaries of medicinal chemistry. As research continues to uncover new applications for this compound, its importance in academic and industrial settings is likely to grow even further.
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